3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester
Overview
Description
Scientific Research Applications
Synthetic Utilities and Biological Applications
Compounds structurally related to 3-Formyl-5,6,8,9-tetrahydro-imidazo[1,2-a][1,4]diazepine-7-carboxylic acid tert-butyl ester have been synthesized for diverse applications, ranging from their use in creating fluorescent systems to their role in producing novel CNS (Central Nervous System) acting drugs. The synthesis and application of these compounds often involve leveraging their chemical reactivity for the development of potentially therapeutic agents or for understanding biological mechanisms. For example, benzodiazepines, a class of compounds related to the one mentioned, have shown significant biological activity, including CNS effects, suggesting a potential area of application for related compounds in medicinal chemistry and drug design (M. Ibrahim, 2011; S. Saganuwan, 2017).
Catalytic and Kinetic Resolution
Catalytic and non-enzymatic kinetic resolutions have been studied for the synthesis of chiral compounds, including those with structures related to the tert-butyl ester group. This process is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry. The methodologies developed provide a foundation for asymmetric synthesis, potentially applicable to compounds like this compound for developing drugs with specific stereochemistry (H. Pellissier, 2011).
Environmental and Health Implications
While the focus is on the scientific applications, it is also critical to understand the environmental fate and potential health effects of related chemical compounds. Studies on parabens and phthalate esters, which share functional groups with the compound of interest, have provided insights into their biodegradability, environmental persistence, and potential for endocrine disruption. This research underscores the importance of evaluating the environmental and health impacts of synthetic chemicals, including those used for scientific and pharmaceutical purposes (Camille Haman et al., 2015; Nur Zatil Izzah Haji Harunarashid et al., 2017).
Safety and Hazards
Mechanism of Action
The compound also contains a carboxylic acid ester functional group, which could potentially undergo hydrolysis in the body to release the parent carboxylic acid and an alcohol. The alcohol in this case is tert-butanol, which is poorly absorbed through skin but rapidly absorbed if inhaled or ingested .
Properties
IUPAC Name |
tert-butyl 3-formyl-5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)15-5-4-11-14-8-10(9-17)16(11)7-6-15/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILQEJQCJIJDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC=C(N2CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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